molecular formula C15H14N4O5 B2616839 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941909-61-1

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2616839
CAS No.: 941909-61-1
M. Wt: 330.3
InChI Key: JHDXBIDZEBHDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3. The oxazole ring (1,2-oxazole) is appended with a methyl group at position 5 and a carboxamide linkage connecting it to the oxadiazole moiety. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways. The 3,4-dimethoxy substitution on the phenyl ring is notable for enhancing lipophilicity and modulating electronic properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-4-5-11(21-2)12(7-9)22-3/h4-7H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXBIDZEBHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Mechanism of Action
The compound exhibits significant anticancer activity through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The oxadiazole moiety is particularly noted for its ability to interact with cellular targets involved in cancer progression.

Case Studies and Findings
Recent studies have highlighted the efficacy of this compound against multiple cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated that the compound significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.67 µM .
  • Prostate Cancer : It was effective against PC-3 prostate cancer cells, showcasing an IC50 value of 0.80 µM .
  • Colon Cancer : The compound also displayed potent activity against HCT-116 colon cancer cells with an IC50 value of 0.87 µM .

Table 1 summarizes the anticancer activity across different cell lines:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2310.67
Prostate CancerPC-30.80
Colon CancerHCT-1160.87

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against various strains of bacteria.

Case Studies and Findings
Research conducted on the antibacterial effects revealed:

  • Gram-positive Bacteria : The compound showed notable inhibition against Staphylococcus aureus.
  • Gram-negative Bacteria : Limited effectiveness was observed against Escherichia coli.

These findings suggest potential for further development as an antimicrobial agent.

Immunomodulatory Effects

Emerging research indicates that N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide may possess immunomodulatory properties.

Mechanism of Action
The compound appears to modulate immune responses by influencing cytokine production and enhancing the activity of immune cells such as macrophages and T-cells.

Case Studies and Findings
In vitro assays demonstrated that treatment with this compound led to increased production of pro-inflammatory cytokines in immune cell cultures . This suggests a potential role in enhancing immune responses during infections or in tumor microenvironments.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling, thereby reducing cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of oxadiazole- and oxazole-containing carboxamides.

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Reference ID
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide C₁₆H₁₅N₃O₅ 341.31 g/mol 1,3,4-oxadiazole + 3,4-dimethoxyphenyl; 5-methyl-1,2-oxazole carboxamide -
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-... C₂₃H₁₉N₅O₃S 445.49 g/mol 1,2,4-oxadiazole + 4-methoxyphenyl; thiazole ring; additional phenyl substituent
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methylphenyl)-1,2-oxazole-3-carboxamide (V009-9727) C₂₁H₂₂N₂O₄ 366.42 g/mol 1,2-oxazole + 3-methylphenyl; ethyl linker with 3,4-dimethoxyphenyl
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride C₉H₈ClN₃O₂ 225.63 g/mol Pyrazole core + pyridinyl substituent; carboxylic acid hydrochloride salt

Key Observations :

Core Heterocycle Variations: The target compound utilizes a 1,3,4-oxadiazole ring, whereas employs a 1,2,4-oxadiazole. Compound V009-9727 replaces oxadiazole with a simpler 1,2-oxazole, reducing molecular complexity but retaining carboxamide functionality.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound and V009-9727 contrasts with the single 4-methoxyphenyl group in . Dimethoxy substitutions are associated with improved membrane permeability due to increased lipophilicity .
  • The thiazole ring in introduces sulfur, which may enhance π-π stacking interactions but could also impact metabolic stability.

The target compound’s absence from availability lists may indicate proprietary status or early-stage research .

Research Findings and Implications :

  • Antimicrobial Activity : Analogous 1,3,4-oxadiazoles (e.g., ) demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to membrane disruption. The target compound’s dimethoxy group may enhance this activity by improving bacterial uptake .
  • Kinase Inhibition : Pyrazole-carboxylic acid derivatives () show inhibitory effects on JAK2 kinases (IC₅₀ = 0.8 µM). Structural parallels suggest the target compound could be optimized for kinase targeting via substituent tuning.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring and a methoxy-substituted phenyl group, which are known to influence its biological properties. The molecular formula is C15H12N4O7C_{15}H_{12}N_{4}O_{7} with a molecular weight of 360.28 g/mol.

PropertyValue
Molecular FormulaC15H12N4O7C_{15}H_{12}N_{4}O_{7}
Molecular Weight360.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cellular pathways. For instance, they may inhibit carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression .
  • Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with various receptors that could modulate signaling pathways related to inflammation and cancer .
  • Apoptosis Induction : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancers .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in animal models:

  • Animal Studies : Inflammation-induced models showed a reduction in inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary evaluations suggest that this compound also possesses antimicrobial properties:

  • In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains in laboratory settings, indicating a broad-spectrum antimicrobial potential .

Case Studies

  • Study on Anticancer Efficacy : A study published in PubMed Central highlighted the synthesis of similar oxadiazole compounds and their evaluation against 11 different cancer cell lines. The results indicated promising anticancer activity with certain derivatives showing enhanced potency compared to standard treatments like cisplatin .
  • Inflammation Model Study : In a controlled experiment using a rat model for inflammatory disease, treatment with this compound resulted in a significant decrease in paw edema compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption and Distribution : The compound's solubility and permeability are influenced by its chemical structure. The presence of methoxy groups enhances lipophilicity which may improve absorption rates.
  • Metabolism : Biotransformation studies indicate that metabolites retain some biological activity, which could contribute to the overall efficacy of the drug .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole or oxazole rings. For example:

  • Oxazole ring formation : Cyclization of α-haloketones and amides under acidic/basic conditions (e.g., using DMF as a solvent with K₂CO₃ as a base) .
  • Oxadiazole coupling : Reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with methyl-oxazole precursors via nucleophilic substitution, facilitated by alkyl halides (e.g., RCH₂Cl) and a base .
  • Key reagents : DMF, K₂CO₃, and chlorinated intermediates are commonly used, with purification via column chromatography .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety glasses, and lab coats to avoid skin/eye contact. Contaminated gloves must be disposed of properly .
  • Engineering controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • First aid : Immediate washing with water for skin contact; consult a physician if inhaled or ingested .

Q. How is this compound characterized structurally?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl rings) .
  • Mass spectrometry : For molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions) .
    • Elemental analysis : To verify purity (>95% by HPLC) .

Advanced Research Questions

Q. How do methoxy substituents influence electrophilic substitution reactions?

Methoxy groups are electron-donating, activating the aromatic ring for electrophilic attacks. For example:

  • Nitration/Halogenation : Reactions occur preferentially at the para position relative to methoxy groups. Controlled experiments with HNO₃/H₂SO₄ or Br₂/FeBr₃ can validate regioselectivity .
  • Contradiction resolution : Conflicting reactivity data (e.g., meta vs. para substitution) may arise from steric hindrance or solvent effects. Computational modeling (DFT) can predict reactive sites .

Q. What strategies optimize biological activity in analogs?

  • Structure-Activity Relationship (SAR) :
  • Methoxy positioning : 3,4-Dimethoxy analogs show enhanced antimicrobial activity compared to mono-methoxy derivatives due to improved membrane penetration .
  • Oxadiazole vs. oxazole : Replacing oxadiazole with thiadiazole increases metabolic stability but reduces solubility .
    • Bioassay design : Test analogs against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) with controls for cytotoxicity .

Q. How can computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinase targets). The methoxy groups may form hydrogen bonds with active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) to validate docking results .
  • Contradiction analysis : Discrepancies between in silico and in vitro data (e.g., binding affinity vs. IC₅₀) may arise from solvation effects—refine models with explicit solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.